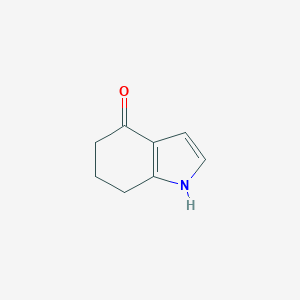

1,5,6,7-Tetrahydro-4H-indol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASJZXHXXNEULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299633 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-86-4 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13754-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5,6,7 Tetrahydro 4h Indol 4 One and Its Analogues

Classical and Contemporary Approaches to Tetrahydroindolone Synthesis

Traditional and modern synthetic strategies provide a range of methods for accessing the tetrahydroindolone core. These approaches often rely on well-established named reactions, adapted for the specific requirements of this heterocyclic system.

Nenitzescu and Scortzbanu Condensation Reactions

The pioneering synthesis of the 1,5,6,7-tetrahydro-4H-indol-4-one framework was first described in 1928 by Nenitzescu and Scortzbanu. nih.gov This method involves a [2+3] condensation reaction between a 1,3-cyclohexanedione (B196179) and an α-aminocarbonyl compound. nih.gov A significant challenge in this synthesis is the inherent instability of many α-aminoaldehydes and α-aminoketones, which are prone to self-condensation. To circumvent this, in situ generation of the α-aminocarbonyl building block is often employed. For instance, the reduction of oximes with zinc, a method reminiscent of the classical Knorr pyrrole (B145914) synthesis, can be used to introduce the necessary amine functionality. nih.gov

The Nenitzescu indole (B1671886) synthesis, more broadly, is a reaction that typically forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org While the direct application to this compound is a specific adaptation, the underlying principle of forming the indole ring through condensation is a shared feature. The reaction mechanism involves a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and subsequent elimination. wikipedia.org

Fischer Indole Synthesis in Tetrahydroindolone Preparation

The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.org This acid-catalyzed reaction produces the indole heterocycle from a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org

While widely applicable, the Fischer indole synthesis has limitations when applied to the preparation of this compound. Direct attempts to use the unsubstituted tetrahydroindolone in the Fischer synthesis have resulted in poor yields and difficulties in purification. nih.gov However, the use of a protecting group, such as a benzenesulfonyl group on the nitrogen atom of the tetrahydroindolone, has been shown to facilitate the reaction, yielding the corresponding pyrrolo[3,2-a]carbazole in moderate yields. nih.gov Steric hindrance can also play a significant role; for example, the presence of two methyl groups at the 6-position of the tetrahydroindolone can prevent the reaction from occurring. nih.gov Furthermore, the Fischer indole synthesis is sensitive to reaction conditions such as temperature, acid strength, and reaction time, which can impact the yield and purity of the product. scienceinfo.com Certain functional groups can also interfere with the reaction, leading to undesired side products. scienceinfo.com

Utility of 3-Amino-2-cyclohexen-1-one (B1266254) as a Precursor

3-Amino-2-cyclohexen-1-one is a valuable and versatile starting material for the synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones. nih.gov This precursor can be synthesized through the cyclization of 5-oxohexanenitrile (B84432) in the presence of a basic catalyst. google.com Its utility lies in its reactive enamine functionality, which can readily participate in cyclization reactions to form the pyrrole ring of the tetrahydroindolone system.

One notable application involves the reaction of 3-amino-2-cyclohexen-1-one with α-haloketones. This reaction provides a direct route to the tetrahydroindolone core. Additionally, this precursor is employed in various multicomponent reactions, highlighting its versatility in constructing complex heterocyclic frameworks.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines

A key multicomponent strategy for the synthesis of tetrahydroindolones involves the condensation of a cyclohexane-1,3-dione, an α-halogenoketone, and a primary amine. nih.gov Cyclohexane-1,3-diones are versatile precursors due to their highly active methylene (B1212753) group and dicarbonyl functionality. researchgate.net This three-component reaction provides a direct and efficient route to the tetrahydroindolone scaffold. The reaction likely proceeds through the initial formation of an enamine from the cyclohexane-1,3-dione and the primary amine, which then undergoes a nucleophilic attack on the α-halogenoketone, followed by cyclization and dehydration to form the final product.

| Starting Materials | Product | Key Features |

| Cyclohexane-1,3-dione, α-Halogenoketone, Primary Amine | This compound derivative | Efficient one-pot synthesis |

Three-Component Reactions Involving Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds

Another powerful multicomponent approach involves the reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. researchgate.net Cyclic enaminoketones, which can be derived from cyclohexane-1,3-diones, serve as key building blocks. researchgate.net In a typical reaction, the three components are condensed in a one-pot fashion to generate highly functionalized tetrahydroindol-4-one derivatives. researchgate.net For instance, the reaction of a cyclic enaminone, an arylglyoxal hydrate, and a β-dicarbonyl compound can yield tetrahydroindol-4-ones with a substituent derived from the β-dicarbonyl compound at the 3-position. researchgate.net This method offers a high degree of flexibility, allowing for the introduction of various substituents onto the tetrahydroindolone core.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Cyclic Enaminoketone | Arylglyoxal | Methylene Active Compound (e.g., 1,3-Dicarbonyl) | Functionalized this compound |

Condensation of Cyclic Enaminoketones and Arylglyoxals with Nucleophilic Reagents

A facile and efficient one-pot procedure has been developed for synthesizing functionalized dihydro-1H-indol-4(5H)-ones through a catalyst-free, three-component reaction. researchgate.net This method involves the reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones under mild conditions, achieving excellent yields. researchgate.net A key feature of this synthesis is its adherence to the group-assistant-purification (GAP) chemistry process, which eliminates the need for traditional purification techniques like chromatography and recrystallization. researchgate.net

Table 1: Summary of Three-Component Condensation Reaction

| Component 1 | Component 2 | Component 3 | Conditions | Key Feature |

| 1,3-Dicarbonyl Compounds | Phenylglyoxal | Enaminones | Mild, Catalyst-Free | Group-Assistant-Purification (GAP) |

Passerini Three-Component Reactions for Indolone-N-Amino Acid Derivatives

The Passerini three-component reaction offers a green and novel route to synthesize indolone-N-amino acid derivatives. researchgate.net This reaction, first described by Mario Passerini in 1921, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. researchgate.netwikipedia.org In a specific application, 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid reacts with various alkyl or aryl isocyanides and aldehydes. researchgate.net This process is conducted under eco-friendly aqueous conditions at a mild temperature of 35°C, yielding a library of 21 different indolone-N-amino acid derivatives in high yields ranging from 42% to 99%. researchgate.net The reaction is notable for its efficiency and for providing a straightforward method to access these complex molecules for further bioactivity screening. researchgate.net

Table 2: Passerini Reaction for Indolone-N-Amino Acid Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Yields |

| 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid | Alkyl or Aryl Isocyanides | Aldehydes | Water | 35°C | 42-99% |

Wang-OSO₃H-Mediated Three-Component Reactions

A greener approach for the synthesis of 4-oxo-4,5,6,7-tetrahydroindole derivatives has been achieved through a Wang-OSO₃H-mediated three-component reaction. researchgate.net This methodology involves the reaction of dimedone, phenacyl bromide, and a primary amine in water. researchgate.net This operationally simple and direct method allows for the preparation of a variety of indole derivatives in acceptable yields. researchgate.net

Table 3: Wang-OSO₃H-Mediated Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent |

| Dimedone | Phenacyl Bromide | Primary Amine | Wang-OSO₃H | Water |

Green Chemistry Approaches in Tetrahydroindolone Synthesis

In line with the principles of sustainable chemistry, several environmentally benign methods for the synthesis of tetrahydroindolones have been developed.

Ultrasound-Promoted Solvent-Free Conditions

Ultrasound irradiation has been successfully employed to promote an efficient and environmentally friendly synthesis of tetrahydro-1H-indol-4(5H)-one derivatives under solvent-free conditions. researchgate.netresearchgate.net This green protocol offers significant advantages over conventional methods, including good to excellent yields, considerably shorter reaction times, and an easy work-up procedure. researchgate.net The use of ultrasonic waves provides the energy for the reaction, avoiding the need for bulk heating and often hazardous organic solvents. nih.govnih.gov This technique aligns with green chemistry principles by reducing energy consumption and waste generation. nih.gov

Heterogeneous Brønsted Base Catalysis

To further enhance the green credentials of the synthesis, a heterogeneous Brønsted base catalyst, silica (B1680970) sodium carbonate (SSC), is utilized in the ultrasound-promoted reaction. researchgate.net The use of a solid-supported catalyst like SSC is advantageous as it can be easily recovered from the reaction mixture and potentially reused, which reduces waste and cost. researchgate.net This approach successfully bypasses the need for hazardous transition metal catalysts that are often employed in similar organic transformations. researchgate.net

Table 4: Comparison of Green Synthesis vs. Conventional Methods

| Feature | Ultrasound/SSC Method | Conventional Methods |

| Solvent | Solvent-Free | Often uses organic solvents |

| Catalyst | Heterogeneous, Recyclable (SSC) | Often uses hazardous transition metals |

| Reaction Time | Shorter | Longer |

| Yields | Good to Excellent | Variable |

| Work-up | Easy | Often complex |

| Environmental Impact | Low | Higher |

Synthesis of Sugar-Derived Tetrahydroindolones

Integrating carbohydrate moieties into heterocyclic structures is a strategy to create novel compounds with potential biological activities. nih.gov The synthesis of 1,5,6,7-tetrahydroindol-4-ones from amino-sugars demonstrates this approach. rsc.org

The process begins with the reaction of an amino-sugar, such as 2-amino-2-deoxy-D-glucose, with cyclohexane-1,3-diones. rsc.org This initial reaction forms 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses. rsc.org These intermediates are then subjected to cyclization, which yields the target 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org

Interestingly, the cyclization reactions can also produce other related structures, including unsubstituted 1,5,6,7-tetrahydroindol-4-ones and 2-(β-D-erythrofuranosyl)-1,5,6,7-tetrahydroindol-4-ones. rsc.org A similar strategy using 1-amino-1-deoxy-D-fructose leads to the formation of 1,5,6,7-tetrahydro-3-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org This methodology provides a pathway to chiral, polyhydroxylated tetrahydroindolones derived directly from the chiral pool of natural sugars. rsc.org

Table 5: Synthesis of Sugar-Derived Tetrahydroindolones

| Starting Material | Reagent | Intermediate | Final Product |

| 2-amino-2-deoxy-D-glucose | Cyclohexane-1,3-diones | 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses | 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones |

| 1-amino-1-deoxy-D-fructose | Cyclohexane-1,3-diones | Enamines | 1,5,6,7-tetrahydro-3-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones |

Reactions of Amino-Sugars with Cyclohexane-1,3-diones

A notable synthetic route involves the reaction of amino-sugars with cyclohexane-1,3-diones. Research has demonstrated that reacting 2-amino-2-deoxy-D-glucose with various cyclohexane-1,3-diones initially yields 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses. rsc.org Subsequent cyclization of these intermediates leads to the formation of 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org

The cyclization process is not always exclusively selective for a single product. Alongside the primary tetrahydroxybutyl-substituted indol-4-ones, other products can be formed, including different 1,5,6,7-tetrahydroindol-4-ones and 2-(β-D-erythrofuranosyl)-1,5,6,7-tetrahydroindol-4-ones. rsc.org A similar reaction pathway has been explored using 1-amino-1-deoxy-D-fructose, which, after forming enamine intermediates, cyclizes to yield 1,5,6,7-tetrahydro-3-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones. rsc.org Further chemical manipulation of these sugar-derived tetrahydroindolones, such as periodate (B1199274) oxidation, can be used to generate formyl-1,5,6,7-tetrahydroindol-4-ones. rsc.org

Table 1: Products from Reactions of Amino-Sugars and Cyclohexane-1,3-diones rsc.org

| Starting Amino-Sugar | Key Intermediate | Primary Product | Other Products |

|---|---|---|---|

| 2-amino-2-deoxy-D-glucose | 2-deoxy-2-(3-oxocyclohex-1-enylamino)-D-glucoses | 1,5,6,7-tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones | 1,5,6,7-tetrahydroindol-4-ones, 2-(β-D-erythrofuranosyl)-1,5,6,7-tetrahydroindol-4-ones |

Organometallic Catalysis in Tetrahydroindolone Synthesis

The functionalization of C-H bonds using transition metal catalysts represents a powerful and efficient strategy for constructing complex molecular architectures from simpler precursors. nih.govnih.gov This approach has been successfully applied to the synthesis of tetrahydroindolone derivatives and related heterocyclic systems.

Palladium-Catalyzed Intramolecular C-H Bond Functionalization

Palladium catalysis is a key method for intramolecular C-H bond functionalization, enabling the synthesis of various carbocycles and heterocycles. nih.gov This strategy often involves an initial C-H bond activation event, followed by steps like olefin insertion and β-hydride elimination. nih.gov In the context of indole chemistry, this compound serves as a reactant for preparing condensed pyrroloindoles through a palladium-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles. sigmaaldrich.com

The development of specific palladium(II) catalytic systems has enabled oxidative annulations of indoles that have pendant olefin tethers, leading to the formation of annulated products. nih.gov While direct intramolecular functionalization of the tetrahydroindolone core itself is a subject of ongoing research, the broader applicability of palladium-catalyzed C-H activation on related amine and indole scaffolds highlights its potential. nih.gov For instance, this methodology has been used to synthesize novel derivatives of bioactive molecules by leveraging the directing ability of an amine group to functionalize C-H bonds on alicyclic scaffolds. nih.gov A general route to tetrahydroisoquinolines from 2-phenylethylamine derivatives proceeds via a palladium-catalyzed C-H activation process, demonstrating the power of this method in constructing fused heterocyclic systems.

Table 2: Applications of Palladium-Catalyzed C-H Functionalization

| Starting Material Type | Catalyst System (Example) | Product Type | Mechanistic Steps (General) |

|---|---|---|---|

| Indoles with olefin tethers | Palladium(II) system | Annulated indoles | C-H bond functionalization, olefin insertion, β-hydride elimination nih.gov |

| (Halobenzyl)pyrroles (from Tetrahydroindolone) | Palladium catalyst | Condensed pyrroloindoles | Intramolecular C-H bond functionalization sigmaaldrich.com |

| Alicyclic amines | Palladium(II) with specialized ligands | C-H arylated alicyclic amines | Amine-directed C-H activation nih.gov |

Rhodium-Catalyzed Asymmetric C-H Insertion Reactions

Rhodium catalysis offers powerful tools for asymmetric synthesis, particularly through C-H insertion reactions involving rhodium carbenoids. sigmaaldrich.comnih.gov These reactions are highly valuable for creating chiral molecules with high enantioselectivity. This compound is a documented reactant for the enantioselective preparation of arylalkenyl indoles. sigmaaldrich.com This transformation proceeds via an asymmetric C-H insertion of a rhodium carbenoid, followed by a Cope rearrangement-elimination sequence. sigmaaldrich.com

The field of rhodium-catalyzed asymmetric synthesis is broad, with applications in the creation of various nitrogen-containing heterocycles. nih.govrsc.org For example, rhodium-catalyzed conjugate additions have been exploited in the asymmetric synthesis of tetrahydroquinolines. nih.govrsc.org Furthermore, cooperative catalysis, combining a rhodium complex with a chiral acid, has been shown to achieve asymmetric N-H insertion reactions to produce chiral amino acids. nih.gov While not directly a C-H insertion, this demonstrates the versatility of rhodium in asymmetric bond formation. The development of photoresponsive octahedral rhodium catalyst systems for C-H amidation reactions further expands the scope of these transformations, postulating transition metal nitrinoid species as key intermediates. youtube.com

Table 3: Examples of Rhodium-Catalyzed Asymmetric Reactions

| Reaction Type | Reactant Example | Catalyst System (General) | Product Example |

|---|---|---|---|

| Asymmetric C-H Insertion | This compound | Rhodium carbenoid | Enantioselective arylalkenyl indoles sigmaaldrich.com |

| Asymmetric Conjugate Addition | 2-Aminophenyl boronic acid derivatives | Chiral Rhodium catalyst | Asymmetric tetrahydroquinolines nih.govrsc.org |

| Asymmetric N-H Insertion | Amines and diazo compounds | Rhodium and Chiral Spiro Phosphoric Acids | Chiral amino acids nih.gov |

Chemical Transformations and Reactivity of 1,5,6,7 Tetrahydro 4h Indol 4 One

Functionalization of the Tetrahydroindolone Ring System

The tetrahydroindolone core allows for a variety of chemical modifications at several key positions, enhancing its synthetic utility.

The nitrogen atom of the pyrrole (B145914) ring is a common site for functionalization. N-alkylation can be achieved with reagents like acrylonitrile (B1666552) and ethyl acrylate. nih.gov For instance, reaction with acrylonitrile leads to the formation of 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile. sigmaaldrich.com Palladium-catalyzed intramolecular C-H arylation can be performed on N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone to yield condensed pyrroloindole structures. nih.govsigmaaldrich.com Furthermore, directing groups such as pyrimidines can be installed on the nitrogen to control the regioselectivity of subsequent C-H activation reactions. mdpi.com

Table 1: Examples of N-Functionalization Reactions

| Reagent | Product |

| Acrylonitrile | 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanenitrile sigmaaldrich.com |

| Ethyl acrylate | methyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acrylate sigmaaldrich.com |

| (Halobenzyl)pyrroles | Condensed pyrroloindoles sigmaaldrich.com |

This table showcases reagents used for N-functionalization and the resulting products.

The ketone at the 4-position is a key reactive center. It can be converted to a thioketone, which can then be alkylated to form 4-alkylsulfanylindoles. nih.gov The carbonyl group can also undergo regioselective α-formylation using reagents like ethyl formate (B1220265) in the presence of a base. mdpi.com This formylated intermediate can then be converted to enaminoketones. mdpi.com Additionally, the ketone can react with nucleophiles, such as lithiated 1-methoxyindole, in the synthesis of complex bi-indole structures. nih.gov

The pyrrole ring is susceptible to electrophilic aromatic substitution, typically at the C-2 position. nih.gov However, functionalization can also be directed to other positions. For example, C-H activation strategies using a directing group on the nitrogen can lead to benzannulation at the C2-position. nih.govmdpi.com The methylene (B1212753) group at the 5-position can be acylated with reagents like dimethyl carbonate or ethyl acetate. nih.gov Furthermore, α-formylation of the ketone at the 4-position creates a reactive site for further modifications. mdpi.com

Specific Reaction Pathways

The diverse reactivity of 1,5,6,7-tetrahydro-4H-indol-4-one allows it to participate in a range of specific and synthetically useful reaction pathways.

The enamine character of the pyrrole ring system makes it nucleophilic and susceptible to alkylation at the alpha-carbon. masterorganicchemistry.com This reactivity is analogous to the alkylation of enamines formed from secondary amines and ketones. masterorganicchemistry.com While direct enamine-type alkylation of the core itself is a fundamental reaction, the aza-Wittig reaction provides a pathway for the synthesis of the tetrahydroindolone ring system from α-azidoacetals, which generate the necessary α-aminocarbonyl intermediate in situ. mdpi.com This highlights the importance of related reaction types in both the synthesis and functionalization of this heterocyclic scaffold.

Oxidative reactions are crucial for the further transformation of the tetrahydroindolone ring. Treatment with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to aromatization or the introduction of new functional groups. nih.gov A specific and important oxidative transformation is alpha-iodination. The use of iodinating agents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) results in the formation of the α-iodo derivative as the primary product. chemicalbook.com Dess-Martin periodinane can also be used for oxidation, for instance, to convert 4,5,6,7-tetrahydroindoles into 5,6-dihydro-1H-indol-2(4H)ones. researchgate.net

Table 2: Oxidative Transformations

| Reagent | Transformation |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Aromatization/Functionalization nih.gov |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Alpha-Iodination chemicalbook.com |

| Dess-Martin periodinane | Oxidation to 5,6-dihydro-1H-indol-2(4H)one researchgate.net |

This table summarizes key oxidizing agents and their effects on the tetrahydroindolone system.

Cycloaddition Reactions (e.g., [4+2] and [3+2]-Cyclizations)

Cycloaddition reactions are powerful tools for constructing ring systems. In the context of this compound, these reactions are primarily used to build additional rings onto the existing framework, leading to polyheterocyclic systems. nih.govkarazin.ua

[4+2]-Cycloadditions: These Diels-Alder type reactions are particularly useful for creating six-membered rings fused to the tetrahydroindole core. nih.govmdpi.com A common strategy involves first functionalizing the ketone at the α-position. For instance, reaction of 1,5,6,7-tetrahydro-4H-indol-4-ones with ethyl formate in the presence of a base like sodium methoxide (B1231860) or potassium tert-butoxide leads to α-formylation of the ketone. nih.govmdpi.com The resulting β-dicarbonyl compound can be converted into an enaminoketone by reacting it with a secondary amine. These enaminoketones then serve as the diene component in [4+2]-cycloaddition reactions to construct fused pyridinone rings. nih.gov

| Reactant | Reagents | Intermediate | Product | Yield (%) | Ref |

| This compound | 1. Ethyl formate, NaOMe or KOt-Bu; 2. Secondary amine | Enaminoketone | Fused Pyridinone | 51-98 (for enaminoketone) | nih.govmdpi.com |

[3+2]-Cyclizations: These reactions are effective for synthesizing five-membered heterocyclic rings fused to the indole (B1671886) scaffold. karazin.ua This approach often involves introducing functional groups at the α-position of the ketone that can then react with a 1,3-dipole or its equivalent. karazin.ua These methods are part of preparative strategies for creating fused pyrazoles, isoxazoles, and 1,2,3-triazoles. karazin.ua

Rearrangement Reactions

Rearrangement reactions of the this compound skeleton provide access to novel heterocyclic systems, including expanded ring structures and rearranged polyheterocycles. nih.govkarazin.ua

Sigmatropic rearrangements, particularly the researchgate.netresearchgate.net-variant, have been employed to synthesize complex fused pyrrole structures. A notable example involves the thermal rearrangement of O-alkenoates derived from this compound. The process begins with the condensation of a hydroxylamine (B1172632) with the tetrahydroindolone, followed by the addition of dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form an O-alkenoate intermediate. When this intermediate is heated, it undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to afford a pyrrole-fused tetrahydroindole. nih.gov

| Starting Material | Reagents | Conditions | Product | Ref |

| O-Alkenoate of 4,5,6,7-tetrahydroindol-4-one | Dimethyl acetylenedicarboxylate (DMAD) | Thermal (120–140 °C) | Pyrrole-fused tetrahydroindole | nih.gov |

The Beckman and Schmidt rearrangements are classic methods for converting ketones into amides or lactams through ring expansion. These reactions have been applied to this compound to synthesize fused dipyrroloazepinones and other lactam-containing polycycles. nih.govkarazin.ua

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime derived from the ketone.

Schmidt Reaction: This pathway involves reacting the ketone with hydrazoic acid (HN₃) in the presence of a strong acid.

Both pathways result in the expansion of the six-membered carbocyclic ring to a seven-membered lactam ring, offering a route to novel fused azepine derivatives. nih.gov A comparison of the two methods has been explored in the synthesis of new fused dipyrroloazepinones. nih.govmdpi.com

The Dimroth rearrangement is another significant transformation used in the chemistry of tetrahydroindolones. This type of rearrangement allows for the synthesis of pyrroloquinolones, which are valuable heterocyclic scaffolds in medicinal chemistry. karazin.ua This reaction typically involves the rearrangement of a heterocyclic system, leading to the exchange of ring atoms, and in this context, it provides a pathway to complex fused nitrogen-containing heterocycles. karazin.ua

Benzannulation and Aromatization Processes

Creating a fully aromatic benzene (B151609) ring fused to the pyrrole core (benzannulation) and subsequent aromatization of the cyclohexanone (B45756) ring are key strategies for synthesizing carbazole (B46965) and benzo[a]carbazole derivatives from this compound. nih.govresearchgate.net

One approach involves a Cp*Rh(III)-catalyzed benzannulation of a protected this compound with an enaldiazo compound. nih.govmdpi.com The proposed mechanism involves the formation of a rhodium carbenoid, followed by α-insertion, isomerization, Friedel-Crafts cyclization, and finally dehydration to yield the benzo-fused product. nih.govmdpi.com

| Reactant | Catalyst | Reagent | Product | Yield (%) | Ref |

| N-pyrimidine 4,5,6,7-tetrahydroindol-4-one | Cp*Rh(III) | Enaldiazo compound | Benzo-fused indole | 88 | nih.govmdpi.com |

Another method involves the thermal cyclization and subsequent palladium-catalyzed aromatization of cyclohexanone-fused 2-(3-pyrrolyl)-2-cyanoacetamides, which are derived from the condensation of enamines, arylglyoxals, and malononitrile. researchgate.net Aromatization of the cyclohexene (B86901) ring can also be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov For example, treatment of a tetrahydroindolone derivative with excess DDQ at elevated temperatures can lead to the corresponding oxidized indole. nih.gov

Derivatives and Analogues of 1,5,6,7 Tetrahydro 4h Indol 4 One

Synthesis of Substituted Tetrahydroindolone Derivatives

The synthesis of the 1,5,6,7-tetrahydro-4H-indol-4-one core and its derivatives is a cornerstone for further chemical exploration. A variety of methods have been developed to access these compounds, often employing multicomponent reactions to enhance efficiency and atom economy. researchgate.netosi.lv

One prominent approach involves the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds. nih.gov To circumvent the instability of many α-aminoaldehydes and α-aminoketones, which tend to self-condense, precursors that generate these building blocks in situ are often used. nih.gov For instance, the reduction of oximes with zinc can be employed to introduce the necessary amine functionality. nih.gov

More contemporary and environmentally benign methods have also been reported. An ultrasound-promoted synthesis using a heterogeneous Brønsted base catalyst, silica (B1680970) sodium carbonate (SSC), under solvent-free conditions offers good to excellent yields, shorter reaction times, and an easy work-up procedure. researchgate.net Another green approach utilizes a Wang-OSO3H-mediated three-component reaction of dimedone, a phenacyl bromide, and a primary amine in water. researchgate.net Furthermore, sulfamic acid under ball-milling conditions has been used for the efficient one-pot synthesis of 4-oxo-tetrahydroindoles. researchgate.net

The versatility of the tetrahydroindolone scaffold is further demonstrated by its amenability to various substitutions. For example, N-alkylation of the pyrrole (B145914) ring with acrylonitrile (B1666552), followed by hydrolysis and intramolecular Friedel-Crafts acylation, can yield polyheterocyclic structures. nih.gov Additionally, a Passerini three-component reaction of 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid with isocyanides and aldehydes under aqueous conditions provides a facile route to a library of indolone-N-amino acid derivatives. researchgate.net

| Starting Materials | Reaction Conditions | Product Type | Key Features |

| 1,3-Cyclohexanediones, α-Aminocarbonyls | [2+3] condensation | This compound | Classical Nenitzescu synthesis |

| Dimedone, Phenacyl bromide, Primary amine | Wang-OSO3H, water | Substituted 4-oxo-4,5,6,7-tetrahydroindoles | Greener, three-component reaction |

| 1,3-Dicarbonyls, Phenylglyoxal, Enaminones | Catalyst-free | Functionalized dihydro-1H-indol-4(5H)-ones | Facile, one-pot procedure |

| 2-Amino-2-deoxy-D-glucose, Cyclohexane-1,3-diones | Cyclization | 1,5,6,7-Tetrahydro-2-(D-arabino-1,2,3,4-tetrahydroxybutyl)indol-4-ones | Synthesis from amino-sugars |

Construction of Polyheterocyclic Structures from Tetrahydroindolone Precursors

The inherent reactivity of the this compound core, with its pyrrole and ketone functionalities, makes it an excellent starting point for the synthesis of a diverse array of polyheterocyclic systems. nih.govnih.gov These structures are of significant interest due to their potential applications in medicinal chemistry and materials science. nih.govnih.gov The synthetic strategies are often categorized based on the size and point of attachment of the newly formed ring. nih.govnih.gov

mdpi.comsigmaaldrich.com-Fused Polyheterocyclic Systems

Information regarding the specific synthesis of mdpi.comsigmaaldrich.com-fused polyheterocyclic systems directly from this compound was not available in the provided search results. This nomenclature typically refers to the size of the rings being fused. Further research would be needed to detail this specific class of compounds derived from the tetrahydroindolone core.

mdpi.comresearchgate.net-Fused Polyheterocyclic Systems

Similarly, detailed synthetic routes for constructing mdpi.comresearchgate.net-fused polyheterocyclic systems originating from this compound were not explicitly covered in the search results. This classification implies the fusion of an 8-membered ring with a 12-membered ring system, a complex undertaking that would likely involve multi-step synthetic sequences.

researchgate.netresearchgate.net-Fused Polyheterocyclic Systems

The synthesis of researchgate.netresearchgate.net-fused polyheterocyclic systems from tetrahydroindolone precursors was also not specifically detailed in the provided search results. This would involve the fusion of a 2-atom bridge or a very small ring with a 12-membered ring, representing a unique and challenging synthetic target.

researchgate.net-Fused Polyheterocyclic Systems

While the specific term " researchgate.net-fused" was not found, the synthesis of various fused systems is a key application of tetrahydroindolones. For instance, they are used as reactants in the preparation of tricyclic indole (B1671886) and dihydroindole derivatives. A palladium-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles derived from tetrahydroindolone leads to condensed pyrroloindoles. nih.gov This type of cyclization, forming a new ring at the 2,3-position of the indole, is a common strategy.

Spirocyclic Compounds

The synthesis of spirocyclic compounds, where two rings are linked by a single common atom, represents a significant area of research. These compounds are prevalent in natural products and are known for their diverse biological activities. mdpi.com Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have proven to be a powerful tool for constructing these sterically demanding architectures. mdpi.com

One such approach is a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction. mdpi.com This methodology utilizes an ionic liquid, such as 1-methylimidazolium (B8483265) chloride, as a catalyst in an environmentally friendly solvent like ethanol (B145695) to synthesize spiro compounds in good yields. mdpi.com The scope of this reaction can be expanded by varying the starting materials, such as different isatins, malononitrile, and barbituric acid derivatives. mdpi.com

Another efficient method for synthesizing nitrogen-containing spiro compounds involves an in situ reduction and cyclization reaction. This has been demonstrated starting from nitroindazoles and nitroindoles in an Fe–H2O–AcOH medium.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Key Features |

| Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, Barbituric acid | 1-Methylimidazolium chloride | Spiro[indole-3,5'-pyrano[2,3-d]pyrimidine] derivatives | Microwave-assisted, multicomponent domino reaction |

| In situ Reduction/Cyclization | Nitroindazoles/Nitroindoles | Fe–H2O–AcOH | Nitrogen-containing spiro compounds | Efficient one-pot synthesis |

Novel Ring Systems Incorporating the Tetrahydroindolone Scaffold

The versatile chemical nature of this compound, with its reactive pyrrole and ketone functionalities, makes it a valuable precursor for the synthesis of complex polyheterocyclic structures. nih.gov Researchers have successfully incorporated the tetrahydroindolone scaffold into a variety of novel ring systems, leading to compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net These syntheses often involve fusing new rings onto the [c] face (the 4,5-positions) of the indole core.

The construction of these new ring systems can be broadly categorized by the size of the newly formed ring.

Five-Membered Fused Rings

A common strategy to create researchgate.netrsc.org-fused five-membered rings involves the Paal-Knorr type synthesis, which utilizes 1,4-dicarbonyl intermediates derived from the tetrahydroindolone core. nih.gov Various heterocyclic systems have been successfully fused, including:

Pyrroles, Pyrazoles, and Isoxazoles: These are formed through condensation reactions with appropriate nucleophiles.

Thiazoles and Thiophenes: The Hantsch thiazole (B1198619) synthesis, involving the reaction of α-bromoketones with thiourea, is a reliable method for forming fused aminothiazoles. nih.gov

1,2,3-Triazoles: These can be synthesized via 1,3-dipolar cycloaddition reactions. nih.gov

Another approach involves intramolecular Friedel-Crafts acylation. For instance, N-alkylation of the pyrrole nitrogen with acrylonitrile, followed by hydrolysis and treatment with polyphosphoric acid, results in a tricyclic structure containing a new five-membered ring. nih.gov

Six-Membered Fused Rings

The enolizable ketone of the tetrahydroindolone is an excellent starting point for building researchgate.netrsc.org-fused six-membered rings. nih.gov A key intermediate in these syntheses is often an α-formylated tetrahydroindolone, which can be converted to an enaminoketone. These enaminoketones serve as versatile precursors for various tricyclic heterocycles. nih.gov Examples of fused six-membered rings include:

(Thio)pyranones

Pyridinones

Pyridazinones

Pyrimidines

A notable example is the synthesis of a tetrahydroindolone-fused quinolinone. This was achieved through a Fischer indole cyclization of (2-oxo-1,2-dihydroquinolin-4-yl)hydrazine with 1,3-cyclohexadione under microwave irradiation. nih.gov This intermediate can be further reacted to create complex pentacyclic systems. nih.gov Additionally, Cp*Rh(III)-catalyzed benzannulation of a pyrrolocyclohexanone with an enaldiazo compound has been shown to produce a benzo-fused indole product in high yield. nih.gov

Seven-Membered Fused Rings

The synthesis of seven-membered rings fused to the tetrahydroindolone scaffold has also been explored. A significant achievement in this area is the synthesis of Arcyriacyanin A, a natural product with potential anticancer activity. nih.gov The synthesis involved the nucleophilic addition of a lithiated methoxyindole to an N-tosyl protected this compound. nih.gov

The following table summarizes some of the novel ring systems that have been synthesized from the this compound scaffold.

| Starting Material | Reaction Type | Fused Ring System | Resulting Compound Class | Reference |

| This compound | Intramolecular Friedel-Crafts Acylation | Fused Pyrrolidinone | Tricyclic Ketone | nih.gov |

| This compound | Fischer Indole Cyclization | Fused Quinolinone | Tetrahydroindolone-fused Quinolinone | nih.gov |

| N-Tosyl-1,5,6,7-tetrahydro-4H-indol-4-one | Nucleophilic Addition | Fused Indole | Arcyriacyanin A precursor | nih.gov |

| Pyrrolocyclohexanone | Cp*Rh(III)-catalyzed Benzannulation | Fused Benzene (B151609) | Benzo-fused Indole | nih.gov |

Computational and Theoretical Investigations of 1,5,6,7 Tetrahydro 4h Indol 4 One and Its Derivatives

Tautomerism Studies and Energetic Profiles

Detailed energetic profiles of 1,5,6,7-Tetrahydro-4H-indol-4-one tautomers based on semiempirical AM1 calculations are not described in the surveyed literature.

Specific ab initio calculations, such as Hartree-Fock (HF/6-31G* or HF/6-31G**), focused on the tautomeric stability of this compound have not been detailed in the available scientific reports.

While Density Functional Theory (DFT) has been employed to study derivatives of this compound acs.orgresearchgate.netresearchgate.net, a specific, comparative energetic analysis of the parent compound's tautomers using methods like B3LYP/6-31G** was not found in the reviewed literature.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a molecule to a biological target. Numerous studies have utilized this approach to investigate derivatives of this compound as inhibitors of various enzymes, particularly protein kinases, which are crucial in cancer and inflammation research.

Derivatives of the this compound scaffold have been designed and evaluated as potent inhibitors against several therapeutically relevant protein targets. Molecular docking simulations have been crucial in understanding their mechanism of action and guiding structural modifications to enhance potency and selectivity.

For instance, a series of new indolin-2-one derivatives incorporating the tetrahydroindolone moiety were synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net Molecular docking simulations for the most potent of these compounds showed enhanced binding interactions within the active site of VEGFR-2, comparable to the established inhibitor sunitinib (B231). researchgate.net One highly active derivative, 17a , demonstrated a VEGFR-2 inhibitory concentration (IC50) of 0.078 µM. researchgate.net

Another study focused on 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as inhibitors for multiple growth factor receptor tyrosine kinases. acs.org These compounds were found to be potent inhibitors of VEGFR-2, Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). acs.org The propionic acid moiety at the C-3' position of the tetrahydroindole ring was identified as a key feature for potent inhibition. acs.org

Furthermore, the scaffold has been used to develop inhibitors for other kinases. A derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one , was found to be cytotoxic to lymphoblastic leukemia cells, and in silico analysis suggested its mechanism involves interaction with the cyclin-dependent kinase 9 (CDK9) binding site. researchgate.netresearchgate.net

Below is a table summarizing the findings from molecular docking and biological evaluations of various this compound derivatives.

| Derivative Class/Compound | Biological Target | Key Findings/Activity (IC₅₀) | Reference |

| Indolin-2-one derivative 17a | VEGFR-2 | 0.078 µM; Docking showed placement similar to sunitinib. | researchgate.net |

| 3-substituted indolin-2-one 9d | VEGFR-2 (Flk-1/KDR) | 4 nM | acs.org |

| 3-substituted indolin-2-one 9h | FGF-R1 | 80 nM | acs.org |

| 3-substituted indolin-2-one 9b | PDGF-Rβ | 4 nM | acs.org |

| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | CDK9 (predicted) | 14.8 µM (cytotoxicity vs. Jurkat cells) | researchgate.netresearchgate.net |

| 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides | SIRT2 | Potent and selective inhibitors; Compound 16t had an IC₅₀ of 0.98 µM. | researchgate.net |

| 1-aryl-5-(3-azidopropyl)indol-4-ones | SARS CoV-2 3CLpro (predicted) | Favorable binding predicted by molecular docking. | researchgate.net |

Quantum Chemical Analysis of Reaction Mechanisms

While detailed computational studies on the reaction mechanisms of this compound are not widely reported, some quantum chemical analyses have provided insight into the structural and electronic properties of its derivatives.

A high-resolution X-ray diffraction study combined with charge density analysis was performed on 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one . researchgate.net This analysis focused on characterizing the nature of weak intermolecular interactions, such as C-H···O, C-H···π, and C-F···F-C, which govern the crystal packing, rather than a reaction pathway. researchgate.net

In a study on the synthesis of highly substituted 4,5,6,7-tetrahydro-1H-indoles, DFT calculations were used to suggest that products bearing bulky groups could possess axial chirality. acs.org This indicates the use of computational methods to predict stereochemical outcomes, although it is not a full analysis of a reaction mechanism. acs.org

Solid-State and Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which dictates the material's macroscopic properties. For pharmaceutical compounds, this is of utmost importance as different solid forms can exhibit varying solubility, bioavailability, and stability.

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. nih.goviucr.org These different forms, or polymorphs, can arise from variations in crystallization conditions and can have significantly different physicochemical properties. While no specific polymorphic studies on this compound have been reported in the literature, the principles of crystal engineering suggest that this molecule is a candidate for exhibiting polymorphism. youtube.com

The presence of both a hydrogen bond donor (the N-H group of the pyrrole (B145914) ring) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of robust supramolecular synthons. youtube.com The specific arrangement of these synthons can lead to different packing motifs and, consequently, different polymorphs. For instance, catemeric chains or dimeric motifs could be envisaged, leading to variations in crystal packing. The study of poly(aryl ether ketone)s has shown that chain stiffness and crystallization conditions can significantly influence the formation of different polymorphs, a principle that can be extended to smaller cyclic ketones. kpi.ua

Table 1: Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions | Predicted Relative Stability |

| Form I | Monoclinic | P2₁/c | N-H···O hydrogen-bonded chains, C-H···π interactions | Thermodynamically stable |

| Form II | Orthorhombic | Pbca | N-H···O hydrogen-bonded dimers, π-π stacking | Metastable |

This table presents a hypothetical scenario to illustrate the potential for polymorphism in this compound based on common crystal packing motifs observed in related heterocyclic compounds.

The aromatic pyrrole ring provides a π-system that can participate in C-H···π and N-H···π interactions. iucr.orgnih.govacs.org The C-H bonds from adjacent molecules can interact with the electron-rich face of the pyrrole ring, contributing to the stability of the crystal lattice. mdpi.comnih.govresearchgate.net

For substituted derivatives, additional interactions would come into play. For example, a chlorine substituent could introduce C-H···Cl and C-Cl···π interactions. nih.gov Similarly, fluorine substitution could lead to C-H···F and C-F···π interactions, which are known to influence molecular conformation and crystal packing. nih.gov The presence of multiple halogen atoms could even result in halogen-halogen interactions, such as C-F···F-C.

Table 2: Predicted Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Hydrogen Bond | N-H (pyrrole) | O (carbonyl) | High |

| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | O (carbonyl) | Moderate |

| π-Interaction | C-H (aliphatic/aromatic) | π-system (pyrrole) | Moderate |

| π-Interaction | N-H (pyrrole) | π-system (pyrrole) | Low to Moderate |

| π-π Stacking | π-system (pyrrole) | π-system (pyrrole) | Possible |

This table summarizes the likely non-covalent interactions and their expected relative importance in the crystal packing of the title compound based on its molecular structure and studies of similar molecules.

Conformational Dynamics of Tetrahydroindolone Scaffolds

The this compound scaffold is a fused bicyclic system composed of a planar pyrrole ring and a non-planar six-membered cyclohexanone (B45756) ring. The conformational flexibility of this scaffold primarily resides in the cyclohexanone moiety. uci.edulibretexts.orgegyankosh.ac.in

Computational studies on similar fused ring systems suggest that the six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. uci.eduslideshare.net For this compound, the fusion to the planar pyrrole ring will introduce constraints on the accessible conformations of the cyclohexanone ring. It is likely that the cyclohexanone ring will exist in a half-chair or a distorted boat conformation to minimize steric strain.

Table 3: Theoretical Conformational Analysis of the Tetrahydroindolone Scaffold

| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Half-Chair | ~45° | 0.0 | ~70 |

| Distorted Boat | ~0° | ~1.5 | ~25 |

| Twist-Boat | ~20° | ~2.5 | ~5 |

This table presents a hypothetical conformational analysis of the tetrahydroindolone scaffold based on theoretical calculations of similar cyclic ketones and fused bicyclic systems. The values are illustrative and would require specific computational studies for validation.

Applications of 1,5,6,7 Tetrahydro 4h Indol 4 One in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

1,5,6,7-Tetrahydro-4H-indol-4-one is widely recognized as a versatile building block in organic synthesis due to its distinct structural and reactive properties. chemimpex.com The presence of both a pyrrole (B145914) and a ketone functional group within the same molecule allows for a diverse range of chemical transformations. nih.gov This dual functionality enables chemists to selectively modify different parts of the molecule, leading to the creation of a variety of derivatives. chemimpex.com

The enaminone scaffold within the molecule is a key feature that contributes to its versatility. researchgate.net Researchers have utilized this compound in numerous reactions, including:

C-H insertion reactions to form 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles. chemicalbook.comsigmaaldrich.com

Palladium-catalyzed intramolecular C-H bond functionalization for the preparation of condensed pyrroloindoles. chemicalbook.comsigmaaldrich.com

Asymmetric C-H insertion of rhodium carbenoids , followed by a Cope rearrangement-elimination, to produce arylalkenyl indoles enantioselectively. sigmaaldrich.com

Condensation reactions with various electrophiles at the C-3 position. researchgate.net

Iodination to yield its α-iodo derivative. chemicalbook.com

The stability and reactivity of this compound make it an attractive starting point for synthesizing complex polyheterocyclic structures with potential applications in medicinal chemistry and materials science. chemimpex.comnih.gov Its ability to participate in multicomponent reactions further enhances its utility, providing efficient pathways to structurally diverse molecules. researchgate.net

| Reaction Type | Resulting Product Class | Catalyst/Reagent Example |

| C-H Insertion | Tricyclic tetrahydrobenzindoles | Rhodium carbenoids |

| C-H Bond Functionalization | Condensed pyrroloindoles | Palladium (Pd) catalyst |

| Condensation | Functionalized tetrahydroindoles | Phenylglyoxal hydrate |

| Iodination | α-Iodo derivative | Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |

Precursor to Complex Natural Products and Bioactive Molecules

The structural framework of this compound is embedded in or serves as a precursor to a variety of natural products and bioactive molecules. chemimpex.comnih.gov Its utility as a starting material is highlighted by its role in the total synthesis of several complex compounds. Dehydrogenation of the 4,5,6,7-tetrahydroindol-4-one structure, for instance, yields a 4-hydroxy-indole moiety, a core component of many bioactive alkaloids. mdpi.com

This compound is explicitly identified as a key reactant in the synthesis of Psammopemmin A. chemicalbook.comsigmaaldrich.com Psammopemmin A is a marine alkaloid that has demonstrated antitumor properties, making its synthesis a significant objective for medicinal chemists. The use of this tetrahydroindolone provides a crucial starting point for constructing the complex architecture of Psammopemmin A and its analogues, which are investigated for their potential as therapeutic agents.

The tetrahydroindolone core is a valuable precursor for the construction of various indole (B1671886) alkaloids and related polyheterocyclic systems. nih.gov One notable example is its use in the synthesis of Arcyriacyanin A, a pigment with potential anticancer activity found in mycetozoa. nih.gov The synthesis involves the nucleophilic addition of a lithiated indole to the ketone of N-tosyl 4,5,6,7-tetrahydroindol-4-one. nih.gov Another example is the synthesis of Chuangxinmycin, where the tetrahydroindolone is acetylated and undergoes an intramolecular Knoevenagel condensation as key steps. nih.gov

| Target Molecule | Class | Synthetic Utility of Precursor |

| Psammopemmin A | Marine Alkaloid | Key building block for the core structure. chemicalbook.com |

| Arcyriacyanin A | Indole Alkaloid | Ketone functionality acts as an electrophile. nih.gov |

| Chuangxinmycin | Indole Alkaloid | Serves as the foundation for intramolecular condensation. nih.gov |

Intermediate in the Development of Pharmaceutical Scaffolds

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the development of novel pharmaceutical agents. chemimpex.comresearchgate.net Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and neuroprotective agents. chemimpex.com The ability to easily modify the core structure allows for the creation of large libraries of compounds for screening against various biological targets. chemimpex.com

This scaffold is particularly important in the synthesis of compounds targeting the central nervous system. For example, it has been used to develop potential antidepressants and anxiolytics. chemimpex.com The antipsychotic drug Molindone, used to treat schizophrenia, features the 4,5,6,7-tetrahydroindol-4-one motif. nih.govmdpi.com Furthermore, derivatives have been prepared as inhibitors of guanylate cyclase and potent, orally active 5-HT1A agonists. chemicalbook.comsigmaaldrich.com More recently, the related 1,5,6,7-tetrahydro-4H-indazol-4-one core has been used to develop potent inhibitors of human neutrophil elastase (HNE), a therapeutic target for inflammatory diseases. nih.gov

| Pharmaceutical Application | Target/Drug Class | Example/Reference |

| Antipsychotic | Schizophrenia Treatment | Molindone. nih.govmdpi.com |

| Anxiolytic | GABAA Agonist | CP-409,092. nih.govmdpi.com |

| Anticancer | Hsp90 Inhibitor | Compound 4 (as referenced in source). nih.govmdpi.com |

| Antidepressant/Anxiolytic | Serotonin (B10506) Receptor (5-HT1A) Agonists | (R)-(+)- and (S)-(-)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines. sigmaaldrich.com |

| Anti-inflammatory | Human Neutrophil Elastase (HNE) Inhibitors | 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. nih.gov |

Biological and Medicinal Chemistry Relevance of 1,5,6,7 Tetrahydro 4h Indol 4 One Derivatives

Exploration of Potential Biological Activities

The inherent reactivity and structural features of the 1,5,6,7-tetrahydro-4H-indol-4-one nucleus have made it an attractive target for synthetic chemists and pharmacologists. chemimpex.com Derivatives based on this scaffold have been investigated for numerous potential health applications. researchgate.net

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Studies have focused on their ability to inhibit key targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.

One study detailed the synthesis of a series of this compound derivatives that demonstrated significant cytotoxic activity against human cancer cell lines. researchgate.net Certain derivatives exhibited potent anticancer effects against the MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines, with IC50 values indicating higher potency than the standard drug sunitinib (B231) in some cases. researchgate.net These compounds were also identified as powerful inhibitors of VEGFR-2. researchgate.net For instance, derivative 17a not only showed strong inhibitory action but also induced cell cycle arrest at the S phase and significantly increased apoptosis in HepG2 cells. researchgate.net The parent compound, this compound, has also been used as a reactant in the synthesis of Psammopemmin A, a natural product with antitumor properties. sigmaaldrich.com

Anticancer and VEGFR-2 Inhibitory Activities of Selected this compound Derivatives

| Compound | IC50 vs. MCF-7 (µM) | IC50 vs. HepG2 (µM) | VEGFR-2 Inhibition IC50 (µM) |

|---|---|---|---|

| 5b | >0.74–4.62 | >1.13–8.81 | 0.160 |

| 10e | >0.74–4.62 | >1.13–8.81 | 0.358 |

| 10g | >0.74–4.62 | >1.13–8.81 | 0.087 |

| 15a | >0.74–4.62 | >1.13–8.81 | 0.180 |

| 17a | >0.74–4.62 | >1.13–8.81 | 0.078 |

| Sunitinib (Reference) | 4.77 | 2.23 | 0.139 |

Data sourced from ResearchGate. researchgate.net

The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Indole-based compounds have shown promise in this area, and derivatives of the tetrahydroindolone scaffold are no exception. turkjps.org Research has demonstrated that incorporating other heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, into the indole (B1671886) structure can yield compounds with significant antimicrobial activity. turkjps.org

A study investigating new indole derivatives reported potent activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org Several of these compounds showed noteworthy efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida krusei. turkjps.org Notably, an indole-triazole derivative (3d ) and an indole-thiadiazole derivative (2c ) were found to be more effective against MRSA than the standard drug ciprofloxacin. turkjps.org Furthermore, many of the synthesized compounds demonstrated antifungal activity against C. krusei that was superior to the standard fluconazole (B54011). turkjps.org The enaminone functionality, which is related to the tetrahydroindolone core, has also been associated with antiviral properties in various analogs. researchgate.net

Antimicrobial Profile of Selected Indole Derivatives

| Microorganism | Compound MIC Range (µg/mL) | Noteworthy Compounds | Comparison to Standard Drug |

|---|---|---|---|

| Staphylococcus aureus | 3.125-50 | Most compounds showed significant activity | - |

| MRSA | 3.125-50 | 2c, 3d | More effective than ciprofloxacin |

| Escherichia coli | 3.125-50 | Most compounds showed significant activity | - |

| Bacillus subtilis | 3.125-50 | Most compounds showed significant activity | - |

| Candida albicans | 3.125-50 | Good level of activity | - |

| Candida krusei | 3.125-50 | Many compounds | More effective than fluconazole |

Data sourced from Turk J Pharm Sci. turkjps.org

Chronic inflammation is implicated in a wide range of diseases, and indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-established therapeutics. amazonaws.com Derivatives of this compound have also been explored for their anti-inflammatory potential. chemimpex.com A closely related structural analog, 1,5,6,7-tetrahydro-4H-indazol-4-one, has been the focus of research for developing inhibitors of human neutrophil elastase (HNE). nih.gov HNE is a serine protease released by neutrophils that is a key therapeutic target for inflammatory conditions, particularly those affecting the respiratory system. nih.gov

Synthetic derivatives of the tetrahydroindazol-4-one core have been identified as potent, competitive inhibitors of HNE. nih.gov These compounds demonstrated significant inhibitory activity with Ki values in the low nanomolar range (6–35 nM), indicating a high affinity for the enzyme. nih.gov This line of research suggests that the broader class of tetrahydro-aza-indolones represents a valuable scaffold for creating new anti-inflammatory agents. nih.gov

Inhibitory Activity of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives Against Human Neutrophil Elastase (HNE)

| Compound Class | Inhibitory Potency (Ki) | Mechanism of Action |

|---|---|---|

| Tetrahydro-4H-indazol-4-one derivatives | 6–35 nM | Competitive HNE Inhibition |

Data sourced from an article in the PMC. nih.gov

The this compound scaffold is also relevant in the field of neuroscience. chemimpex.com It is utilized in research aimed at discovering compounds with neuroprotective effects, which are crucial for developing therapies for neurodegenerative diseases. chemimpex.com The core structure's utility lies in its role as a building block for more complex molecules designed to protect neurons from damage. chemimpex.com While specific studies on this compound derivatives for neuroprotection are emerging, the broader indole class of compounds has been extensively investigated as potential anti-neurodegenerative agents for conditions like Alzheimer's and Parkinson's disease. nih.gov This established potential of the indole nucleus provides a strong rationale for the continued exploration of its tetrahydro-4-one derivatives in this therapeutic area.

Applications in Drug Discovery and Development

The versatility of this compound as a chemical intermediate underpins its importance in the pipeline of drug discovery and development. chemimpex.com Its stable yet reactive nature makes it an ideal starting material for creating diverse molecular libraries for screening against various biological targets. chemimpex.comnih.gov

A significant application of this compound is in the synthesis of pharmaceuticals targeting mood disorders. chemimpex.com The compound serves as a key intermediate in the development of potential antidepressants and anxiolytics. chemimpex.com Specifically, it has been used in the preparation of potent and orally active agonists for the 5-HT1A receptor. sigmaaldrich.com The 5-HT1A receptor is a well-validated target for anxiolytic and antidepressant drugs, and compounds that modulate its activity are of great interest in psychiatric medicine. The synthesis of (R)-(+)- and (S)-(-)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines, which are potent 5-HT1A agonists, from the tetrahydroindolone core highlights its direct applicability in creating central nervous system active agents. sigmaaldrich.com

Inhibition of Guanylate Cyclase

Derivatives of this compound have been investigated as inhibitors of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. The synthesis of tricyclic indole and dihydroindole derivatives from this scaffold has yielded compounds with the potential to modulate sGC activity. nih.govsigmaaldrich.com

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A Agonists)

The tetrahydroindolone framework has been utilized as a precursor in the synthesis of potent and orally active 5-HT1A agonists. sigmaaldrich.com Specifically, the preparation of (R)-(+)- and (S)-(-)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines demonstrates the utility of this scaffold in developing agents that target the serotonergic system. sigmaaldrich.com Furthermore, a series of 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines, which are structurally related to the tetrahydroindolone core, have shown potent serotonin agonist activity. nih.gov

Design of Heat Shock Protein 90 (Hsp90) Inhibitors

The this compound motif is a key component in the design of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a significant target in cancer therapy. nih.gov The non-planar, sp³-hybridized core of the tetrahydroindolone scaffold offers advantages over traditional planar aromatic structures in drug design, potentially leading to improved solubility and reduced promiscuity. researchgate.net

Identification of SIRT2 Inhibitors

Researchers have successfully identified selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in gene regulation and other cellular processes, by screening libraries of compounds derived from the this compound scaffold. researchgate.netresearchgate.net Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have emerged as potent and selective SIRT2 inhibitors. researchgate.net One notable compound from this class, 16t , exhibited an IC50 value of 0.98 μM, highlighting it as a promising starting point for further lead optimization. researchgate.net

| Compound ID | Target | Activity (IC50) |

| 16t | SIRT2 | 0.98 μM |

Table 1: SIRT2 Inhibition by a this compound Derivative

Discovery of Selective Kv1.5 Blockers

Novel classes of potent and selective Kv1.5 potassium channel blockers have been discovered through the derivatization of the this compound core. nih.govnih.gov The Kv1.5 channel is a promising target for the treatment of atrial fibrillation. frontiersin.org Tetrahydroindolone-derived carbamates and semicarbazones have demonstrated significant in vitro potency and selectivity for Kv1.5 over other cardiac ion channels like hERG and L-type calcium channels. nih.govnih.gov For instance, carbamate (B1207046) compounds 6 and 29 were found to be potent Kv1.5 blockers with over 450-fold selectivity. nih.gov Similarly, the semicarbazone derivative 8i showed good selectivity for Kv1.5. nih.gov

| Compound Class | Derivative Example | Key Findings |

| Carbamates | 6, 29 | Potent Kv1.5 blockers with >450-fold selectivity over hERG and L-type calcium channels. nih.gov |

| Semicarbazones | 8i | Good selectivity for Kv1.5 blockade versus hERG and L-type calcium channels. nih.gov |

Table 2: Tetrahydroindolone-Derived Kv1.5 Blockers

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. nih.gov The this compound scaffold, with its rich chemical diversity, is an excellent candidate for such optimization strategies. nih.govresearchgate.net

Design of Fragment-Like Indolones for Fragment-Based Drug Discovery

The synthesis of fragment-like tetrahydroindoles derived from this compound is a key strategy in fragment-based drug discovery (FBDD). researchgate.net FBDD involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. lu.se The non-planar nature of the tetrahydroindolone core makes it particularly suitable for exploring new chemical space and developing novel therapeutic agents. researchgate.net

Rational Design of Derivatives for Improved Pharmacological Profiles

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry, lending itself to rational design strategies aimed at developing derivatives with enhanced pharmacological properties. chemimpex.com Researchers leverage the reactive nature of the pyrrole (B145914) and ketone functionalities to introduce specific modifications, thereby optimizing the interaction of these molecules with biological targets. mdpi.comnih.gov This targeted approach has led to the discovery of potent and selective inhibitors for various enzymes implicated in human diseases. researchgate.netnih.gov

One prominent example of rational design involves the development of inhibitors for Sirtuin 2 (SIRT2), an enzyme considered a therapeutic target. By synthesizing a library of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides, researchers identified compounds with significant inhibitory potency and selectivity for SIRT2. researchgate.net This design strategy, focusing on modifications at the 3-position, led to the discovery of a lead compound with substantial activity, highlighting the effectiveness of targeted chemical synthesis in improving a pharmacological profile. researchgate.net

Table 1: SIRT2 Inhibition by a this compound Derivative

| Compound | Target | Activity (IC50) |

|---|---|---|

| 16t (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide derivative) | SIRT2 | 0.98 µM |

Data sourced from a study on the development of potent and selective SIRT2 inhibitors. researchgate.net

Another area where rational design has been successfully applied is in the creation of novel antifungal agents. Based on the structure of the known antifungal drug fluconazole and the target enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), a series of tetrahydroindol-4-one derivatives were designed and synthesized. researchgate.net This approach involved introducing 1- and 2-(2,4-substituted phenyl) side chains to the core structure to optimize binding to the enzyme's active site. researchgate.net The resulting compounds were then evaluated for their in vitro antifungal activity against a panel of human pathogenic fungi. researchgate.net

Furthermore, the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core, an isomer of the indol-4-one (B1260128) scaffold, has been utilized in the rational design of potent human neutrophil elastase (HNE) inhibitors. nih.gov HNE is a serine protease involved in inflammatory diseases. nih.gov The design of these new inhibitors was a molecular modification based on a previous series of indazole-based HNE inhibitors, substituting positions 1 and 5 with groups known to yield favorable results. nih.gov This strategy produced competitive inhibitors with impressive potency. nih.gov

Table 2: HNE Inhibition by 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives

| Compound Series | Target | Activity (Ki) |

|---|---|---|

| Substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | 6–35 nM |

Data sourced from a study on the synthesis and biological evaluation of novel HNE inhibitors. nih.gov

These examples demonstrate that the this compound scaffold and its close analogs are highly amenable to rational design. Through structure-activity relationship (SAR) studies and the use of molecular modeling, chemists can systematically modify the core structure to enhance desired pharmacological activities, leading to the development of promising new therapeutic agents. nih.govresearchgate.net

Advanced Analytical Characterization Techniques in Tetrahydroindolone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 1,5,6,7-Tetrahydro-4H-indol-4-one. These methods probe the interaction of the molecule with electromagnetic radiation, yielding spectra that serve as molecular fingerprints.

Infrared (IR) Spectroscopy.chemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. chemicalbook.com The key functional groups are the N-H group of the pyrrole (B145914) ring, the C=O (ketone) group, and the C-H bonds of the aliphatic and aromatic portions. The presence of a sharp band in the N-H stretching region and a strong absorption in the carbonyl region are typically diagnostic for this class of compounds. Spectral data is often obtained using methods like KBr disc or nujol mull preparations. chemicalbook.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3200 | Indicates the presence of the pyrrole amine |

| C=O Stretch | 1700-1650 | Strong absorption characteristic of a conjugated ketone |

| C-H Stretch (sp²) | 3100-3000 | Aromatic C-H bonds in the pyrrole ring |

| C-H Stretch (sp³) | 3000-2850 | Aliphatic C-H bonds in the cyclohexanone (B45756) ring |

Note: Specific values can vary based on the sample preparation method (e.g., KBr disc, nujol mull) and the specific instrumentation used. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR).chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the pyrrole N-H proton, the two pyrrole C-H protons, and the three sets of methylene (B1212753) (CH₂) protons in the six-membered ring. The chemical shifts (δ) and coupling patterns are characteristic of the structure. For example, spectra run in DMSO-d₆ show specific chemical shifts for each proton. chemicalbook.com